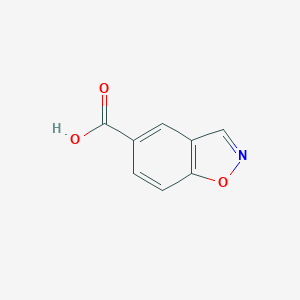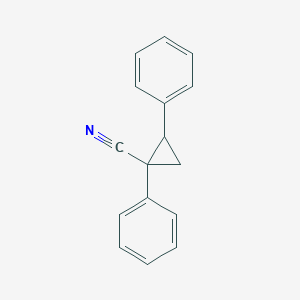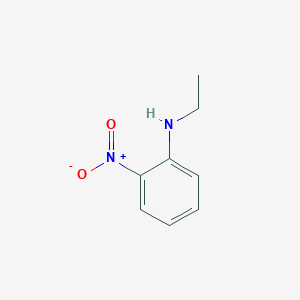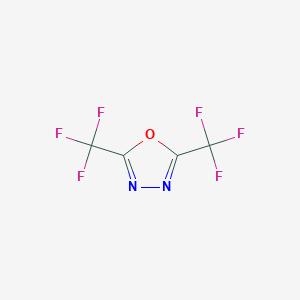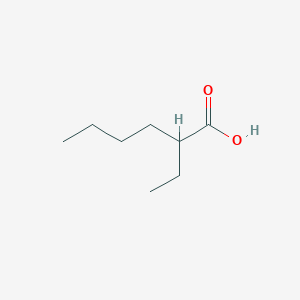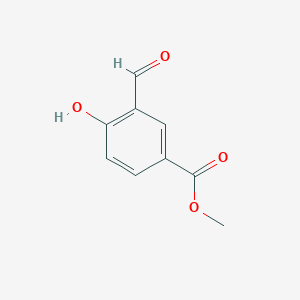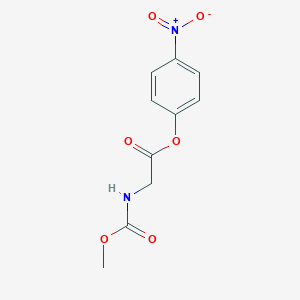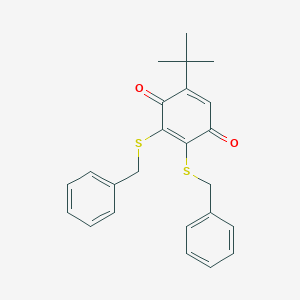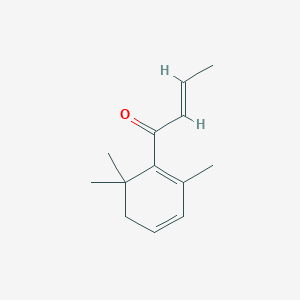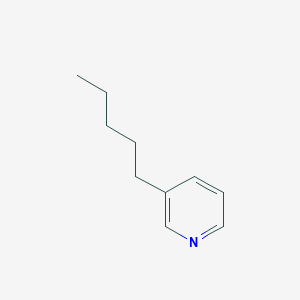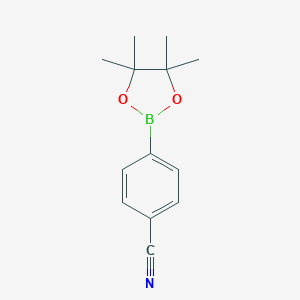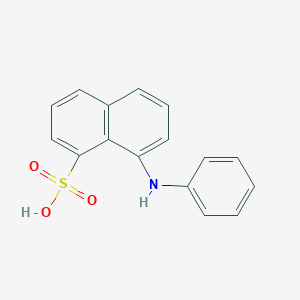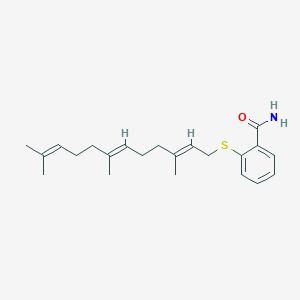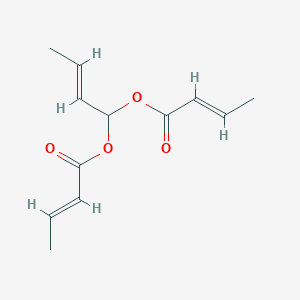
Crotylidene dicrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotylidene dicrotonate (CDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CDC is a derivative of crotonic acid and has been found to exhibit unique properties that make it useful in various fields of study.
Applications De Recherche Scientifique
Crotylidene dicrotonate has been found to have various applications in scientific research. One of its most significant uses is in the field of organic chemistry. Crotylidene dicrotonate can be used as a reagent in organic synthesis to create complex molecules. It has also been found to be useful in the synthesis of natural products and pharmaceuticals.
Crotylidene dicrotonate has also been studied for its potential use in cancer research. Studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, Crotylidene dicrotonate has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of Crotylidene dicrotonate is not fully understood. However, studies have shown that Crotylidene dicrotonate can inhibit the activity of certain enzymes, leading to the induction of apoptosis in cancer cells. Crotylidene dicrotonate has also been found to interact with proteins involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Crotylidene dicrotonate has been found to have various biochemical and physiological effects. In vitro studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and interact with proteins involved in inflammation. In vivo studies have shown that Crotylidene dicrotonate can reduce inflammation and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Crotylidene dicrotonate in lab experiments is its versatility. Crotylidene dicrotonate can be used as a reagent in organic synthesis, making it useful in the creation of complex molecules. Additionally, Crotylidene dicrotonate has been found to have potential applications in cancer research and the treatment of inflammatory diseases.
However, there are also limitations to using Crotylidene dicrotonate in lab experiments. One of the main limitations is its toxicity. Crotylidene dicrotonate has been found to be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, Crotylidene dicrotonate is not readily available and can be expensive to synthesize.
Orientations Futures
There are several future directions for the study of Crotylidene dicrotonate. One potential area of research is the development of anti-cancer drugs based on Crotylidene dicrotonate. Studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Another area of research is the study of Crotylidene dicrotonate's anti-inflammatory properties. Crotylidene dicrotonate has been found to interact with proteins involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Finally, there is potential for the development of new synthetic methods using Crotylidene dicrotonate. The unique properties of Crotylidene dicrotonate make it a useful reagent in organic synthesis, and there is potential for the development of new synthetic methods based on Crotylidene dicrotonate.
Conclusion:
In conclusion, Crotylidene dicrotonate is a chemical compound that has potential applications in various fields of scientific research. Its unique properties make it useful in organic synthesis, cancer research, and the treatment of inflammatory diseases. While there are limitations to using Crotylidene dicrotonate in lab experiments, there is potential for the development of new therapies and synthetic methods based on this compound. Further research is needed to fully understand the mechanism of action of Crotylidene dicrotonate and to explore its potential applications in scientific research.
Méthodes De Synthèse
Crotylidene dicrotonate can be synthesized through the reaction of crotonic acid with dicyclopentadiene. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is purified through a series of processes including recrystallization and chromatography.
Propriétés
Numéro CAS |
10141-07-8 |
|---|---|
Nom du produit |
Crotylidene dicrotonate |
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
[(E)-1-[(E)-but-2-enoyl]oxybut-2-enyl] (E)-but-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-4-7-10(13)15-12(9-6-3)16-11(14)8-5-2/h4-9,12H,1-3H3/b7-4+,8-5+,9-6+ |
Clé InChI |
BADIPRCUJPQNIE-OTWDQPKHSA-N |
SMILES isomérique |
C/C=C/C(OC(=O)/C=C/C)OC(=O)/C=C/C |
SMILES |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
SMILES canonique |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



